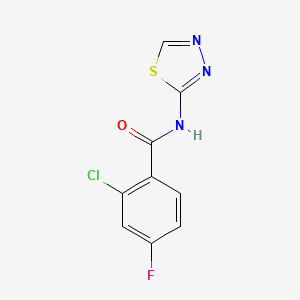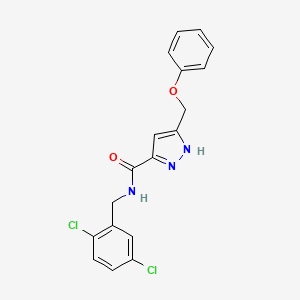![molecular formula C19H19FN6O B5375478 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme and prevents its activity, leading to a decrease in the production of certain molecules. This has a downstream effect on various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to increase blood flow in certain tissues, leading to its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. In addition, it has been found to inhibit the growth of certain cancer cells, leading to its use in cancer therapy. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is a potent inhibitor of specific enzymes, which makes it useful for studying the role of these enzymes in various cellular processes. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine. One area of research is the development of new cancer therapies based on the compound. The compound has been found to inhibit the growth of certain cancer cells, and further research may lead to the development of new cancer treatments.
Another area of research is the development of new treatments for inflammatory diseases. The compound has been found to have anti-inflammatory effects, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, there is the potential for the compound to be used in the development of new treatments for cardiovascular diseases. The compound has been found to increase blood flow in certain tissues, and further research may lead to the development of new treatments for diseases such as heart failure and peripheral artery disease.
Conclusion:
In conclusion, 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a potent inhibitor of certain enzymes that has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the increase of blood flow in certain tissues. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for cancer, inflammatory diseases, and cardiovascular diseases.
Synthesemethoden
The synthesis of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. This is followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-5-carboxylic acid, which leads to the formation of the final product. The synthesis method has been optimized to increase the yield of the compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of blood flow. This has led to its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.
In addition, the compound has been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. This has led to its use in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-6-7-26(23-14)18-12-17(21-13-22-18)24-8-10-25(11-9-24)19(27)15-2-4-16(20)5-3-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOWRPZSMDGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)